1-(Furan-3-yl)cyclopropane-1-carbonitrile
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Overview
Description
1-(Furan-3-yl)cyclopropane-1-carbonitrile is an organic compound with the molecular formula C8H7NO It features a cyclopropane ring substituted with a furan ring at the 3-position and a nitrile group at the 1-position
Preparation Methods
The synthesis of 1-(Furan-3-yl)cyclopropane-1-carbonitrile can be achieved through several methods. One common approach involves the cyclopropanation of alkenes, such as the Simmons–Smith reaction, which is a cornerstone protocol for producing cyclopropanes . Another method includes the decarboxylation of 1-cyanocyclopropane-1-carboxylates, which has been shown to efficiently produce 2,3-disubstituted cyclopropane-1-carbonitriles . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
1-(Furan-3-yl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group into primary amines.
Substitution: The furan ring and the cyclopropane ring can participate in substitution reactions, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Furan-3-yl)cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(Furan-3-yl)cyclopropane-1-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The nitrile group and the furan ring play crucial roles in these interactions, influencing the compound’s reactivity and binding properties. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
1-(Furan-3-yl)cyclopropane-1-carbonitrile can be compared with other similar compounds, such as:
1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile: This compound features a fluoropyridine ring instead of a furan ring.
Cyclopropane-1-carbonitrile derivatives: Various derivatives with different substituents on the cyclopropane ring or the nitrile group.
The uniqueness of this compound lies in its specific combination of the furan ring and the cyclopropane ring, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C8H7NO |
---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
1-(furan-3-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C8H7NO/c9-6-8(2-3-8)7-1-4-10-5-7/h1,4-5H,2-3H2 |
InChI Key |
KCJKWGMFNFONQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)C2=COC=C2 |
Origin of Product |
United States |
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